3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-pyrrol-1-yl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C7H7N3O/c11-7-5-6(8-9-7)10-3-1-2-4-10/h1-4H,5H2,(H,9,11) |
InChI Key |
CELMZBXKFQQUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN=C1N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation and Substitution Strategy
The key synthetic strategy to obtain 3-(1H-pyrrol-1-yl)-1H-pyrazol-5(4H)-one involves:
- Step 1: Formation of the pyrazolone core via condensation of hydrazine derivatives with β-ketoesters.
- Step 2: Introduction of the pyrrole substituent at the 3-position of the pyrazolone ring, typically through nucleophilic substitution or coupling reactions.
While direct literature on this exact compound is limited, analogous methodologies for pyrazole derivatives bearing nitrogen-containing heterocycles (such as pyrrole) rely on cyclocondensation followed by regioselective substitution.
Use of Hydrazines and Catalysts
A notable method involves the use of substituted hydrazines as bidentate nucleophiles reacting with α,β-unsaturated ketones or chalcones in the presence of catalysts like copper triflate and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to achieve pyrazoline intermediates, which are then oxidized to pyrazoles. This one-pot addition–cyclocondensation–oxidation sequence can be adapted for the synthesis of pyrazolones substituted with pyrrole rings.
Industrial and Improved Synthetic Approaches
Avoidance of Toxic Solvents and Reagents
Industrial preparation of pyrazole derivatives, including those structurally related to 3-(1H-pyrrol-1-yl)-1H-pyrazol-5(4H)-one, emphasizes greener and safer processes. For example, the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine avoids toxic solvents like pyridine and uses Lawesson's reagent for cyclization, improving yield and purity.
Process Outline (Adapted for Similar Compounds)
| Step | Conditions | Description | Yield/Notes |
|---|---|---|---|
| Organic layer separation and washing | 52–55°C with deionized water | Purification step | - |
| Concentration | 100–110°C atmospheric pressure | Volume reduction | - |
| Acid addition (glacial acetic acid) | 50–55°C, slow addition | Reaction progression | - |
| Cooling and stirring | 0–5°C | Precipitation of product | - |
| Filtration and washing | Toluene wash at 0–5°C | Isolation of solid | - |
| Drying | 40–45°C, 15–20 hours | Final product drying | High purity |
This process yields high-quality pyrazole derivatives suitable for pharmaceutical applications.
Green and Sustainable Synthetic Methods
Visible Light-Promoted One-Pot Synthesis
A recent advancement is the use of visible light as an energy source for the one-pot synthesis of pyrazolone derivatives, including arylmethylene bis(1H-pyrazol-5-ols), which structurally relate to pyrazol-5-ones. The reaction involves substituted aromatic aldehydes and pyrazoline-5-one derivatives under mild conditions, yielding products in excellent yields without catalysts.
Advantages
- High functional group tolerance
- Catalyst-free and energy-efficient
- Mild reaction conditions (room temperature)
- Rapid reaction times (3–5 hours)
- Products characterized by IR, NMR, and XRD
This method exemplifies a sustainable approach potentially adaptable for synthesizing 3-(1H-pyrrol-1-yl)-1H-pyrazol-5(4H)-one derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of hydrazine with β-ketoesters | Hydrazine hydrate, ethyl acetoacetate | Ethanol reflux | High yield, simple | Limited substitution control |
| One-pot addition–cyclocondensation with chalcones | Aryl hydrazines, chalcones, Cu triflate, ionic liquids | Mild, catalytic | Good yields (~82%), reusable catalyst | Requires catalyst |
| Industrial cyclization using Lawesson's reagent | Precursors with Lawesson's reagent | Controlled temperature, acid workup | Avoids toxic solvents, high purity | Specific to piperazine derivatives |
| Visible light-promoted synthesis | Aromatic aldehydes, pyrazoline-5-one | Room temperature, light irradiation | Green, catalyst-free, efficient | Requires light source |
Research Findings and Notes
- The cyclocondensation approach is the backbone for pyrazolone synthesis, adaptable for various substitutions including pyrrole rings.
- Industrial processes focus on improving safety and yield by replacing toxic solvents and reagents with safer alternatives and optimized workup procedures.
- Green chemistry approaches using visible light have demonstrated efficient, sustainable routes for pyrazolone derivatives, potentially applicable to pyrrole-substituted analogs.
- Characterization of products typically involves IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative with the molecular formula and a molecular weight of 149.15 . Research indicates that pyrazole derivatives possess a variety of biological properties, including anti-microbial, anti-inflammatory, anti-tubercular, anticancer, antidepressant, and anti-fungal activities . Certain pyrazole derivatives have demonstrated synergistic activity with antibiotics . Additionally, pyrazolone derivatives have shown potential as antifungal agents .
Scientific Research Applications
- Antibiotic Adjuvants: Pyrazole compounds, including those with a pyrrol-1-yl substituent, have been explored for their potential as antibiotic adjuvants . In one study, a series of pyrazole-4-carboxamide and pyrazole-3-carboxamide derivatives were synthesized and evaluated for their direct and synergistic antibacterial activity . Several compounds showed promising synergistic activity with colistin, suggesting their potential to enhance the effectiveness of existing antibiotics .
- Antifungal Activity: Some 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have exhibited potent antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging between 16 and 32 mg/mL .
- Potential in Cosmetics: Polymers, including synthetic and natural ones, are used in cosmetics for their thermal and chemo-sensitive properties . They can be used in nanoparticles for fragrance delivery and to improve the bioactivity of nutrients on the skin .
Data Tables and Case Studies
Because the search results do not contain comprehensive data tables and well-documented case studies for 3-(1H-Pyrrol-1-yl)-1H-pyrazol-5(4H)-one, this information is not available.
Further Research
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison :
- The target compound’s pyrrole group contrasts with bulkier substituents (e.g., triazinoindol in 32), which may reduce synthetic yields but enhance thermal stability.
- Eco-friendly methods (e.g., solvent-free synthesis in ) are advantageous for scalability and environmental impact compared to traditional routes .
Comparison :
Physicochemical Properties
- Melting Points : Pyrrole-containing derivatives generally exhibit moderate to high melting points. For example, compound 32 (mp 330°C) vs. 3-(2-(4-fluorophenyl)ethyl)-1H-pyrazol-5(4H)-one (mp 206°C) . This suggests that aromatic fused-ring systems increase thermal stability.
Q & A
Q. Table 1: Comparative Synthesis Yields
| Method | Yield Range | Reaction Time | Reference |
|---|---|---|---|
| Conventional heating | 68–79% | 3–6 hours | |
| Microwave-assisted | 82–92% | 10–30 minutes |
Basic: How is structural characterization performed for pyrazolone derivatives?
Methodological Answer:
- 1H/13C/19F NMR: Key signals include the enolic proton (δ ~13.0 ppm, broad singlet) and aromatic protons (δ 7.2–8.0 ppm). Fluorine coupling complicates 19F NMR interpretation, requiring careful integration .
- IR Spectroscopy: Lactam C=O stretches appear at ~1638 cm⁻¹, while C=N stretches are observed near 1590 cm⁻¹ .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines dihedral angles between aromatic planes (e.g., 4.97°–9.91° deviations reported in analogous structures) to confirm regiochemistry .
Advanced: How can regioselectivity challenges in Knoevenagel condensations be addressed?
Methodological Answer:
Regioselectivity issues arise from competing tautomers (1,4-dihydro vs. 2,4-dihydro forms) and steric/electronic effects. Strategies include:
- Substituent Tuning: Electron-withdrawing groups (e.g., CF₃) stabilize the enolic form, directing condensation to the 4-position .
- Solvent-Free Conditions: Reduce side reactions; sulfamic acid catalysis enhances selectivity in multicomponent reactions .
- Computational Modeling: DFT calculations predict favorable transition states for regioselective product formation .
Data Contradiction Note: reports unresolved regioisomerism due to overlapping 1H-NMR signals in fluorinated derivatives, necessitating X-ray validation .
Advanced: What computational tools are recommended for analyzing tautomerism and electronic properties?
Methodological Answer:
- Software: Gaussian or ORCA for DFT calculations to map tautomeric equilibria and frontier molecular orbitals (HOMO-LUMO gaps).
- SHELX Suite: SHELXD/SHELXE resolve crystallographic ambiguities (e.g., intramolecular C–H···N/O interactions) .
- Case Study: Pyrano[2,3-c]pyrazole derivatives exhibit tautomer-dependent bioactivity; MD simulations predict binding modes to biological targets .
Q. Table 2: Key Computational Parameters
| Property | Tool/Software | Application Example | Reference |
|---|---|---|---|
| Tautomer energy difference | Gaussian (B3LYP/6-31G*) | Stabilization of enolic form | |
| Electron density maps | SHELXL | Intramolecular interactions |
Advanced: How can biological activity studies be designed for pyrazolone derivatives?
Methodological Answer:
- Target Selection: Prioritize enzymes (e.g., kinases, cyclooxygenases) based on structural analogs (e.g., 1,3-diphenyl derivatives show anticancer activity) .
- In Vitro Assays: Use MTT assays for cytotoxicity and molecular docking (AutoDock Vina) to screen binding affinities .
- SAR Analysis: Correlate substituents (e.g., trifluoromethyl, arylidene) with bioactivity. For example:
Contradiction Alert: Some studies report conflicting IC₅₀ values for fluorinated vs. non-fluorinated analogs, necessitating dose-response validation .
Basic: What are common pitfalls in interpreting NMR data for fluorinated pyrazolones?
Methodological Answer:
- 19F Coupling: Multiple fluorine atoms cause signal splitting; use DEPT-135 or 2D NMR (HSQC) to resolve overlapping peaks .
- Dynamic Exchange: Enolic proton (OH) broadening at room temperature; acquire spectra at elevated temperatures (e.g., 50°C) .
- Reference Example: In 3-(trifluoromethyl) derivatives, the CF₃ group splits adjacent proton signals (δ 6.0–7.9 ppm), requiring high-field instruments (≥300 MHz) .
Advanced: What strategies improve crystallinity for X-ray studies of pyrazolone derivatives?
Methodological Answer:
- Solvent Selection: Use ethanol or DMSO for recrystallization; avoid high-polarity solvents that trap impurities .
- SHELX Refinement: Apply TWINABS for twinned data and ISOR restraints for disordered CF₃ groups .
- Case Study: Intramolecular C–H···O interactions in 3-cyanophenyl analogs stabilize crystal packing, aiding data collection .
Basic: How are environmental impacts mitigated in pyrazolone synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
